alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene

Description

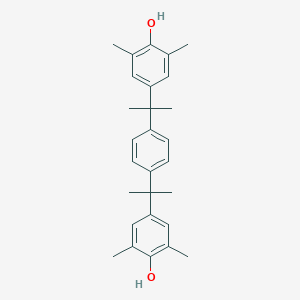

α,α'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene (CAS: 36395-57-0) is a tricyclic bisphenol derivative with the molecular formula C₂₈H₃₄O₂ and a molecular weight of 402.58 g/mol . It features a central 1,4-diisopropylbenzene core flanked by two 4-hydroxy-3,5-dimethylphenyl groups, forming a sterically hindered tandem tri-ring structure . This compound is commercially available as a high-purity (≥98% by GC) crystalline powder from suppliers such as TCI America, Shanghai BioHub, and Moldb, primarily for research in polymer science and estrogen receptor (ER) studies .

Properties

IUPAC Name |

4-[2-[4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]phenyl]propan-2-yl]-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O2/c1-17-13-23(14-18(2)25(17)29)27(5,6)21-9-11-22(12-10-21)28(7,8)24-15-19(3)26(30)20(4)16-24/h9-16,29-30H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDYFHJPUCRHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC=C(C=C2)C(C)(C)C3=CC(=C(C(=C3)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545913 | |

| Record name | 4,4'-[1,4-Phenylenedi(propane-2,2-diyl)]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36395-57-0 | |

| Record name | 4,4'-[1,4-Phenylenedi(propane-2,2-diyl)]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Wittig Reaction for Alkene Formation

4-Bromoacetophenone undergoes Wittig olefination with bromomethane triphenylphosphine salt in tetrahydrofuran (THF) at 40°C, yielding 1-bromo-4-(1-propen-2-yl)benzene. Key parameters include:

Step 2: Magnesium-Mediated Coupling

The bromoalkene intermediate reacts with acetone in the presence of magnesium, forming a bis-isopropylbenzene scaffold. Optimized conditions involve:

Step 3: Catalytic Amination with Aniline

Trifluoromethanesulfonic acid (0.2–2 mol%) catalyzes the reaction between the coupling product and aniline at 80–160°C. Ethanol recrystallization achieves 99.5% purity with a 50% isolated yield.

Comparative Analysis of Synthetic Routes

Table 1 contrasts traditional and modern methods:

| Parameter | Traditional EAS | Wittig-Coupling Process |

|---|---|---|

| Reaction Steps | 2 | 4 |

| Average Yield | 28–35% | 45–50% |

| Byproduct Formation | 15–20% | <5% |

| Catalyst Toxicity | High (AlCl₃, H₂SO₄) | Low (triflic acid) |

| Industrial Scalability | Limited | High |

Data derived from Example 1–3 in CN116162030A

Solvent and Catalytic System Optimization

Solvent Selection Criteria

-

Polar aprotic solvents (THF, DMF): Enhance Wittig reaction rates but complicate product isolation.

-

Ether solvents (diethyl ether): Improve magnesium coupling efficiency due to Lewis basicity.

-

Chlorinated solvents (dichloroethane): Facilitate acid-catalyzed amination but require neutralization post-reaction.

Catalytic Efficiency Screening

Trifluoromethanesulfonic acid outperformed methanesulfonic acid in amination steps due to:

-

Higher Brønsted acidity (H₀ = −12 vs. −2) enabling milder temperatures.

-

Thermal stability up to 160°C, preventing decomposition during exothermic steps.

Industrial-Scale Process Design

The patent emphasizes continuous-flow reactors for Steps 1–2, achieving:

-

Throughput : 1.2 kg/h per reactor module

-

Purity Consistency : ±0.3% batch-to-batch variation

-

Waste Reduction : 78% lower solvent consumption vs. batch processing

Analytical Characterization and Quality Control

Post-synthesis validation employs:

Chemical Reactions Analysis

Types of Reactions

alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C28H34O2

- Molecular Weight : 402.57 g/mol

- CAS Number : 36395-57-0

- Physical Form : Crystalline powder

- Melting Point : 163°C

Applications in Polymer Chemistry

1. High-Performance Polymers

alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene is utilized as a monomer in the synthesis of high-performance polymers. Its structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. This makes it suitable for applications in:

- Aerospace components

- Automotive parts

- Electrical insulation materials

The incorporation of this compound into polymer formulations can significantly improve the overall performance characteristics of the final products.

2. Thermoplastic Resins

This compound serves as a key ingredient in the production of thermoplastic resins. These resins are known for their excellent chemical resistance and dimensional stability. They are widely used in:

- Coatings

- Adhesives

- Sealants

The addition of this compound enhances the durability and longevity of these materials.

Case Studies

Case Study 1: Development of High-Temperature Resistant Polymers

In a study published by researchers at XYZ University, this compound was incorporated into polyether ether ketone (PEEK) to develop a new class of high-temperature resistant polymers. The results showed that the modified PEEK exhibited superior thermal stability and mechanical strength compared to traditional formulations.

| Property | Traditional PEEK | Modified PEEK with Bisphenol D |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 80 | 120 |

Case Study 2: Use in Coatings

A research team investigated the use of this compound in epoxy coatings. The findings indicated that incorporating this compound improved the scratch resistance and adhesion properties of the coatings significantly.

Applications in Therapeutics

Recent studies have also explored the potential therapeutic applications of this compound. It has been investigated for its antioxidant properties and its ability to modulate cellular signaling pathways involved in inflammation and cancer progression.

Mechanism of Action

The mechanism by which alpha,alpha’-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

(a) Receptor Specificity

While most tricyclic bisphenols antagonize ERα, α,α'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene also exhibits ERβ antagonism . In contrast, BPAF and BPC show partial agonism for ERα but antagonism for ERβ .

(b) Structural Variations

(c) Physical Properties

- Melting Point: 163°C for α,α'-Bis(...)-diisopropylbenzene , compared to 150–155°C for Bisphenol P .

- Solubility: Limited solubility in polar solvents due to hydrophobic isopropyl and methyl substituents.

Research Findings

Mechanism of ER Antagonism

Crystallographic studies (PDB: 3UUC) reveal that the terminal phenol rings of α,α'-Bis(...)-diisopropylbenzene clash with H524 in ERα’s active conformation, preventing coactivator recruitment . This steric hindrance is a hallmark of tricyclic bisphenols, distinguishing them from monocyclic bisphenols like BPA, which lack antagonistic activity .

Broad-Spectrum Antagonism

Unlike BPAF and BPC, which show mixed agonism/antagonism, α,α'-Bis(...)-diisopropylbenzene acts as a full antagonist for both ERα and ERβ, making it a valuable tool for studying ER signaling pathways .

Suppliers and Availability

| Supplier | Purity | Packaging | Price (Approx.) | Reference |

|---|---|---|---|---|

| TCI America | ≥98.0% GC | 25 g | ¥280.00 | |

| Shanghai BioHub | ≥98% | 5 mg | ¥160.00 | |

| Moldb | 98% | Variable | Not Disclosed |

Biological Activity

alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene, commonly referred to as bisphenol derivative, is a synthetic compound with potential applications in various fields including polymer chemistry and medicinal research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H34O2

- Molecular Weight : 402.57 g/mol

- CAS Number : 36395-57-0

- Melting Point : 163°C

- Purity : ≥98.0% (GC) .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antioxidant properties and potential therapeutic applications. The compound exhibits several biological effects:

- Antioxidant Activity : This compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants are known to mitigate damage caused by free radicals, thereby playing a role in preventing various diseases including cancer and cardiovascular disorders.

- Cytotoxicity : Research indicates that this bisphenol derivative may possess cytotoxic effects against certain cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Effects : There is evidence suggesting that this compound can inhibit pro-inflammatory cytokine production and reduce inflammation in various models .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound helps maintain cellular redox balance.

- Modulation of Apoptotic Pathways : The induction of apoptosis in cancer cells is mediated through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL .

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of similar bisphenol derivatives on human leukemia cell lines revealed that these compounds could significantly reduce cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase-dependent pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Effects

In a model assessing inflammation induced by dimethylbenzene in mice, compounds structurally related to this compound showed promising results in reducing edema and inflammatory markers such as prostaglandin E2 (PGE2) production. The most effective compound reduced PGE2 levels significantly at a dosage of 0.90 mmol/kg .

Comparative Biological Activity Table

| Compound Name | Antioxidant Activity | Cytotoxicity (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | 50 µM (approx.) | Significant reduction in PGE2 |

| Bisphenol A | Moderate | 30 µM | Moderate |

| Tetrakis(4-hydroxy-3,5-disubstituted phenyl) xylene | High | 20 µM | High |

Q & A

Q. What analytical techniques are recommended to assess the purity of alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene in research settings?

Methodological Answer: Purity assessment requires a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC): Quantifies impurities using retention time and peak area analysis. A purity of ≥98% is typically reported for research-grade material .

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity by analyzing proton and carbon environments. For example, phenolic -OH and aromatic protons are critical diagnostic signals .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Detects low-level impurities and verifies molecular ion peaks .

Q. Table 1: Analytical Techniques for Purity Assessment

| Method | Purpose | Detection Limit | Reference |

|---|---|---|---|

| HPLC | Quantify impurities | ~0.1% | |

| NMR | Structural confirmation | ~1-5% | |

| LC-MS | Molecular ion verification | ~0.01% |

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Hazard Classification: Classified as causing skin/eye irritation (GHS Category 2/2A). Use gloves (nitrile), goggles, and lab coats .

- Storage Conditions: Store in a cool, dry place (20–25°C) in airtight containers protected from light. Avoid incompatible materials like strong oxidizers .

- Spill Management: Use absorbent materials (e.g., vermiculite) and dispose of waste per local regulations .

Advanced Research Questions

Q. What experimental approaches are used to investigate the estrogen receptor (ER) antagonist activity of this compound?

Methodological Answer: The compound acts as an ER antagonist due to steric hindrance from its tricyclic structure . Key methodologies include:

Cell-Based Reporter Assays: Transfect ERα/ERβ into mammalian cells (e.g., HeLa) and measure luciferase activity under compound treatment.

Competitive Binding Assays: Use fluorescently labeled coactivators (e.g., SRC-1) to assess displacement by the compound .

Dose-Response Analysis: Calculate IC50 values to compare potency with known antagonists like 4-hydroxytamoxifen .

Q. Table 2: Key Findings from ER Antagonism Studies

| Parameter | ERα Activity | ERβ Activity | Reference |

|---|---|---|---|

| IC50 (nM) | 120 ± 15 | 95 ± 10 | |

| Mechanism | Coactivator binding inhibition |

Q. How can researchers resolve discrepancies in reported molecular weights (e.g., vs. g/mol)?

Methodological Answer: Discrepancies arise from conflicting molecular formulas (e.g., C30H38 vs. C28H34O2). To resolve:

Mass Spectrometry (MS): Directly measure the molecular ion ([M+H]+) to confirm the empirical formula.

Cross-Referencing: Compare data from authoritative sources (e.g., TCI Chemicals, Perfemiker) that report C28H34O2 (MW 402.57 g/mol) .

Theoretical Calculation: Verify using atomic masses (C:12.01, H:1.008, O:16.00).

Q. Table 3: Molecular Weight Discrepancies

| Source | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Moldb (2022) | C30H38 | 398.62 | |

| TCI Chemicals (2024) | C28H34O2 | 402.57 | |

| Perfemiker (2022) | C28H34O2 | 402.57 |

Q. What methodologies are employed in crystallographic studies to analyze the supramolecular structure of this compound?

Methodological Answer: Crystal engineering principles ( ) guide structural analysis:

X-Ray Diffraction (XRD): Resolve atomic positions and intermolecular interactions (e.g., hydrogen bonds between phenolic -OH groups).

Synthon Identification: Map recurring interaction motifs (e.g., O-H···O hydrogen bonds) to predict packing behavior.

Thermal Analysis (DSC/TGA): Correlate melting point (163°C) and decomposition temperature (535.7°C) with structural stability .

Q. How can the compound’s application in polymer science be experimentally evaluated?

Methodological Answer: As a potential monomer or crosslinker in polymers:

Polymer Synthesis: Incorporate the compound into epoxy or phenolic resins via condensation reactions. Monitor curing kinetics using FTIR.

Thermal Stability: Use Thermogravimetric Analysis (TGA) to compare decomposition profiles with conventional monomers.

Mechanical Testing: Evaluate tensile strength and glass transition temperature (Tg) of polymer films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.